Navigating the Chemistry of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Technical Guide
Navigating the Chemistry of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Chiral Building Block
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a chiral molecule that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique structural features, including a lactam ring, a stereocenter at the 5-position, and a reactive hydroxymethyl group, make it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, synthesis, and applications, with a focus on providing practical insights for laboratory and development settings. The chirality of this compound is a critical aspect, with the racemic mixture and its constituent enantiomers often exhibiting distinct biological activities and chemical behaviors.
Section 1: Chemical Identity and Physicochemical Properties
A clear understanding of the fundamental properties of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is paramount for its effective use. A critical point of clarification is the compound's Chemical Abstracts Service (CAS) number, which differs depending on its stereochemistry. The racemic mixture and its individual enantiomers are distinct chemical entities.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifiers |
| 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (Racemate) | 89531-41-9[1][2] | C₆H₁₁NO₂ | 129.16[3] | MFCD17010015[2] |
| (5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one | 122663-19-8[3] | C₆H₁₁NO₂ | 129.16[3] | InChIKey: OHTBSHGXEXCIOI-YFKPBYRVSA-N[3] |
| (5R)-5-(Hydroxymethyl)-1-methylpyrrolidin-2-one | 122663-22-3[4] | C₆H₁₁NO₂ | 129.16[4] | CBNumber: CB72612833[4] |
The physicochemical properties of these compounds are essential for predicting their behavior in various solvents and reaction conditions. While specific data for the N-methylated compound can be sparse, related structures provide valuable context. For instance, the non-methylated analog, (R)-(-)-5-(Hydroxymethyl)-2-pyrrolidinone, is a white to off-white crystalline powder with a melting point of 83-85 °C and a boiling point of 147-149 °C at 0.06 mmHg.[5]
Section 2: Synthesis and Manufacturing
The synthesis of 5-(hydroxymethyl)pyrrolidin-2-one derivatives often starts from chiral precursors to ensure stereochemical control. A common and versatile starting material is pyroglutamic acid, a naturally occurring amino acid derivative.[6]
Conceptual Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway from a chiral precursor to the target molecule. This approach emphasizes the preservation of stereochemistry, a critical consideration in pharmaceutical synthesis.
Caption: Generalized synthetic pathway for 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one.
Detailed Experimental Protocol: Synthesis of Ethyl-5-oxopyrrolidine-2-carboxylate (Intermediate)
This protocol is adapted from a known literature method for a key intermediate in the synthesis of hydroxymethyl-pyrrolidinones.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyroglutamic acid (1 mmol) in absolute ethanol.
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Reagent Addition: Cool the solution in an ice bath. Add thionyl chloride (SOCl₂) (1.2 mmol) dropwise to the solution while maintaining the temperature below 5 °C.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).
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Extraction: Extract the aqueous layer with chloroform (CHCl₃).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to yield the crude product.
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Purification: Purify the resulting oil by reduced pressure distillation to afford ethyl-5-oxopyrrolidine-2-carboxylate as a white solid.
Section 3: Applications in Drug Development and Beyond
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[6] 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one and its derivatives serve as key building blocks in the synthesis of novel therapeutic agents.
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Pharmaceutical Intermediates: These compounds are instrumental in the synthesis of complex pharmaceutical molecules, including those targeting neurological disorders.[5][7] The chiral nature of the molecule is often crucial for achieving the desired pharmacological activity.
-
Agrochemicals: The hydroxymethyl group provides a handle for further chemical modification, making it a useful intermediate in the development of new agrochemicals aimed at improving crop resilience and yield.[5]
-
Cosmetic Formulations: The moisturizing properties of related pyrrolidinone derivatives have led to their inclusion in skincare products to enhance hydration.[5][7]
-
Polymer Chemistry: These molecules can act as monomers or building blocks for the creation of biodegradable polymers.[5]
The parent compound, N-methyl-2-pyrrolidone (NMP), is a widely used industrial solvent with applications in the pharmaceutical industry as a solubilizing agent for poorly soluble drugs.[8][9] The metabolite of NMP, 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), is a key biomarker for monitoring exposure to NMP.[10]
Section 4: Analytical Characterization
The structural elucidation and purity assessment of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one and its derivatives rely on a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): LC-MS/MS methods have been developed for the sensitive detection and quantification of 5-hydroxy-N-methyl-2-pyrrolidone in biological matrices like plasma and urine.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the carbonyl of the lactam and the hydroxyl group.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for separating and quantifying the individual enantiomers, ensuring the stereochemical purity of the final product.
Section 5: Safety, Handling, and Toxicology
Proper handling of 5-(Hydroxymethyl)-1-methylpyrrolidin-2-one is crucial to ensure laboratory safety. The compound is classified with several hazard statements.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) has been noted for some forms.[3]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[13][14]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[13]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[15]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][15]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse. If irritation occurs, get medical advice.[13][14]
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][15]
Conclusion
5-(Hydroxymethyl)-1-methylpyrrolidin-2-one, in its racemic and enantiomerically pure forms, represents a cornerstone chiral building block for modern chemical synthesis. Its utility spans from the creation of novel pharmaceuticals to the development of advanced materials. A thorough understanding of its chemical identity, synthetic routes, and handling requirements is essential for harnessing its full potential in a safe and effective manner. As research continues to uncover new applications for this versatile molecule, it is poised to remain a significant tool for innovation in the chemical and life sciences.
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Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - ResearchGate. (n.d.). Retrieved from [Link]
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Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - University of Miami. (2025). Retrieved from [Link]
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